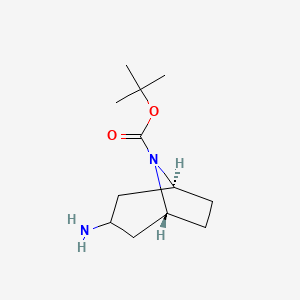

N-Boc-endo-3-aminotropane

Description

Significance of the Tropane (B1204802) Alkaloid Framework in Organic and Medicinal Chemistry

The tropane alkaloid framework is a cornerstone in the development of a wide array of biologically active compounds. rsc.org Found in numerous plant species, particularly within the Solanaceae family, these alkaloids exhibit a broad spectrum of pharmacological activities. wikipedia.orgnih.gov The rigid bicyclic nature of the tropane core imparts a defined spatial arrangement of substituents, which is crucial for specific interactions with biological targets such as receptors and enzymes. smolecule.com

Historically, tropane alkaloids like atropine (B194438) and scopolamine (B1681570) have been utilized for their anticholinergic properties, while cocaine is known for its stimulant effects. wikipedia.org The rich history and potent biological activities of these natural products have inspired extensive research into the synthesis and pharmacological evaluation of novel tropane-based compounds. nih.gov The 8-azabicyclo[3.2.1]octane scaffold's unique conformational constraints make it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into compounds targeting a range of conditions, including neuropsychiatric disorders.

N-Boc-endo-3-aminotropane: A Privileged Scaffold and Versatile Intermediate for Chemical Synthesis

This compound, also known as tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a key synthetic building block that features the tropane core. chembk.com The "endo" stereochemistry indicates the orientation of the amino group, and the "N-Boc" refers to the tert-butoxycarbonyl protecting group attached to the nitrogen of the bicyclic system. smolecule.com This protecting group is crucial as it allows for selective chemical modifications at the amino group without interfering with the tropane nitrogen. organic-chemistry.org

The compound's utility stems from its dual functionality: the protected tropane nitrogen and the reactive primary amino group. smolecule.com This allows for a wide range of chemical transformations, making it a versatile intermediate for constructing more complex molecules. biosynth.com For instance, the amino group can readily undergo reactions such as acylation, alkylation, and coupling reactions to introduce diverse functionalities. smolecule.combiosynth.com

One of the notable applications of this compound is in the synthesis of tropane-derived CCR5 receptor antagonists. protheragen.aiusbio.net It also serves as a conformationally defined building block for creating novel drug candidates, including those with potential antiviral activity against the hepatitis B virus. chembk.com The rigid three-dimensional structure of the tropane core in this compound provides a unique starting point for designing molecules with specific spatial orientations, a critical factor in achieving high-affinity binding to biological targets. chembk.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 207405-68-3 |

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 226.32 g/mol |

| Boiling Point | 313.2±35.0 °C (Predicted) |

| Density | 1.084 g/cm³ |

| pKa | 10.12±0.20 (Predicted) |

| Physical Form | Solid |

| Storage | 2-8°C under inert gas |

This data is compiled from various chemical suppliers and databases. chembk.comsigmaaldrich.com

Reactivity and Synthetic Applications

This compound is a highly reactive compound that can participate in a variety of chemical reactions, making it a valuable tool for synthetic chemists. biosynth.com The presence of the primary amino group allows for nucleophilic substitution and addition reactions. biosynth.com

Key reactions involving this compound include:

Amine Formation: Reaction with alkyl halides. biosynth.com

Oxime Formation: Reaction with nitroalkanes. biosynth.com

Carboxylic Acid and Sulfonamide Formation: Reactions with anhydrides, acid chlorides, or sulfonyl chlorides. smolecule.combiosynth.com

Thioether and Ether Formation: Reactions with thiols or alcohols. biosynth.com

Chan-Lam Coupling: For the formation of biaryl compounds. smolecule.com

Catalytic Hydrogenation: To reduce other functional groups within a more complex molecule built upon this scaffold. smolecule.com

A common synthetic route to this compound involves the palladium-carbon catalyzed reduction of (3-internal)-3-benzylamine-8-azabicyclo[3.2.1]octane-8-tert-butyl formate. chembk.com More generally, the synthesis involves forming the bicyclic framework, introducing the amino group, and then protecting it with a Boc group. smolecule.com

Research Findings

Recent research has highlighted the use of the 8-azabicyclo[3.2.1]octane core, for which this compound is a key precursor, in the development of novel inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.org For instance, a study published in the Journal of Medicinal Chemistry described the discovery of potent and orally available NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide structure. acs.org These findings underscore the continued importance of this scaffold in the design of new therapeutic agents.

The versatility of the tropane framework is further demonstrated by its use in creating neurotransmitter reuptake inhibitors, which are relevant for treating conditions like depression and anxiety. The ability to modify the core structure at various positions allows for the fine-tuning of pharmacological activity.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJKEPNCNBWESN-PBINXNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207405-68-3, 744183-20-8 | |

| Record name | tert-butyl (1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for N Boc Endo 3 Aminotropane

De Novo Synthesis Approaches to the 8-Azabicyclo[3.2.1]octane Skeleton

The construction of the 8-azabicyclo[3.2.1]octane core from acyclic or monocyclic precursors is a fundamental challenge in the synthesis of tropane (B1204802) alkaloids and their derivatives. Several elegant strategies have been devised to assemble this bicyclic system with control over stereochemistry.

Palladium-Catalyzed Reductive Amination Procedures for endo-Tropanamine Synthesis

Palladium-catalyzed reductive amination represents a powerful tool for the formation of C-N bonds. In the context of tropane synthesis, this methodology can be applied to a ketone precursor, such as N-Boc-nortropinone, to introduce the desired amino group at the C-3 position. The stereochemical outcome of this reduction is of paramount importance, with the endo isomer being the target.

The reaction typically involves the condensation of the ketone with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ by a hydride source in the presence of a palladium catalyst. The choice of catalyst, reducing agent, and reaction conditions can significantly influence the diastereoselectivity of the reduction, favoring the formation of the thermodynamically more stable endo amine.

A common approach involves the use of a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. The reaction conditions are generally mild, making this a versatile method.

| Catalyst | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| Pd/C | NH4OAc | H2 | Methanol | 25 | 85 | >95:5 |

| Pd(OH)2/C | NH3 | H2 | Ethanol | 50 | 78 | 90:10 |

This table presents representative data for the palladium-catalyzed reductive amination of a tropinone precursor.

Asymmetric Synthesis of Tropanes via Intramolecular Desymmetrization of Meso-Epoxides

The enantioselective synthesis of tropane derivatives can be achieved through the desymmetrization of prochiral or meso starting materials. One elegant approach involves the intramolecular ring-opening of a meso-epoxide. This strategy allows for the creation of multiple stereocenters in a single, highly controlled step.

The synthesis commences with the preparation of a meso-cycloheptene derivative bearing a nitrogen-containing side chain. Epoxidation of the double bond generates a meso-epoxide. In the key desymmetrization step, a chiral catalyst promotes the intramolecular nucleophilic attack of the nitrogen atom onto one of the two enantiotopic carbons of the epoxide. This ring-opening cyclization forges the 8-azabicyclo[3.2.1]octane skeleton and sets the absolute stereochemistry of the newly formed chiral centers.

The choice of the chiral catalyst, often a chiral Lewis acid or a Brønsted acid, is critical for achieving high enantioselectivity. This methodology provides a powerful route to enantiomerically enriched tropane cores that can be further elaborated to target molecules like N-Boc-endo-3-aminotropane.

| Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| Chiral Phosphoric Acid | Toluene | -20 | 75 | 92 |

| Chiral Titanium Complex | Dichloromethane | 0 | 82 | 88 |

This table illustrates typical results for the asymmetric desymmetrization of a meso-epoxide to form a tropane precursor.

Construction of the 8-Azabicyclo[3.2.1]octane Framework through Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester. This reaction is a classic and effective method for the formation of five- and six-membered rings and has been successfully applied to the synthesis of the tropane skeleton. masterorganicchemistry.com

The synthesis typically starts with a suitably substituted N-protected piperidine (B6355638) derivative bearing two ester functionalities at appropriate positions. Treatment of this diester with a strong base, such as sodium ethoxide or potassium tert-butoxide, initiates an intramolecular cyclization. The enolate of one ester attacks the carbonyl of the second ester, leading to the formation of the bicyclic β-keto ester after an acidic workup. This product, a derivative of tropinone, can then be further functionalized to introduce the 3-amino group. masterorganicchemistry.com

The efficiency of the Dieckmann condensation is dependent on the nature of the substrate, the choice of base, and the reaction conditions. This method provides a reliable route to the 8-azabicyclo[3.2.1]octane framework from readily available starting materials.

| Base | Solvent | Temperature (°C) | Yield (%) |

| Sodium Ethoxide | Ethanol | 80 | 70 |

| Potassium tert-Butoxide | Toluene | 110 | 75 |

| Sodium Hydride | THF | 65 | 80 |

This table provides representative conditions and yields for the Dieckmann condensation in the synthesis of a tropinone precursor.

Protective Group Strategies in Tropane Synthesis

The use of protecting groups is essential in the multi-step synthesis of complex molecules like this compound. These groups temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during subsequent transformations.

Application and Removal of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

In the synthesis of this compound, the Boc group serves two key purposes: it protects the nitrogen of the tropane skeleton (N-8) and the newly introduced amino group at the C-3 position. The introduction of the Boc group is typically achieved by treating the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP).

The removal of the Boc group is generally accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an organic solvent. The byproducts of the deprotection, isobutene and carbon dioxide, are volatile, which simplifies the purification of the final product.

| Protection Reagent | Base | Solvent | Deprotection Reagent |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Dichloromethane | Trifluoroacetic Acid (TFA) |

| Di-tert-butyl dicarbonate (Boc₂O) | DMAP | Acetonitrile (B52724) | HCl in Dioxane |

This table summarizes the common reagents used for the application and removal of the Boc protecting group.

Preparation of Key Precursors to this compound

The synthesis of this compound relies on the availability of key precursors that can be efficiently converted to the target molecule. A pivotal intermediate is a tropane derivative with a functional group at the C-3 position that can be readily converted to an amino group.

One of the most common precursors is tropinone, or its N-Boc protected analogue, N-Boc-nortropinone. Tropinone itself can be synthesized via the classic Robinson-Schöpf synthesis, which involves a biomimetic double Mannich reaction. N-Boc-nortropinone can be prepared from tropinone by N-demethylation followed by N-Boc protection, or through a de novo synthesis where the Boc group is introduced early in the synthetic sequence.

Another important precursor is tropinone oxime, which can be formed by the reaction of tropinone with hydroxylamine. The stereoselective reduction of the oxime is a common method for introducing the 3-amino group. The choice of reducing agent is crucial for controlling the stereochemistry of the resulting amine, with reagents like sodium in alcohol often favoring the formation of the desired endo isomer.

| Precursor | Reagents for Conversion | Product |

| Tropinone | 1. N-Demethylation 2. Boc₂O, Base | N-Boc-nortropinone |

| Tropinone | Hydroxylamine | Tropinone Oxime |

| Tropinone Oxime | Sodium in propanol | endo-3-Aminotropane |

| N-Boc-nortropinone | NH₂OH·HCl | N-Boc-nortropinone Oxime |

| N-Boc-nortropinone Oxime | H₂, Raney Nickel | This compound |

This table outlines the preparation of key precursors and their conversion towards this compound.

Synthesis from Tropinone Derivatives

A common and practical approach to this compound begins with the readily available tropinone. This strategy typically involves a two-step sequence: first, the protection of the secondary amine of the tropane ring system, followed by the reductive amination of the ketone functionality.

A key intermediate in this pathway is N-Boc-nortropinone. The synthesis of N-Boc-nortropinone can be achieved through various methods, including the oxidation of amino aldehydes using a pyrimidine catalyst. bloomtechz.com Once N-Boc-nortropinone is obtained, the subsequent reductive amination is performed to introduce the amino group at the 3-position, followed by its protection with a Boc group.

The direct reductive amination of a ketone with an amine is a widely used method for forming C-N bonds. libretexts.org In the context of synthesizing this compound from an appropriately N-protected tropinone derivative, a common approach involves the reaction with an ammonia source to form an intermediate imine, which is then reduced in situ. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) being a mild and selective option. nih.gov

The general procedure for the Boc protection of amines involves their reaction with di-tert-butyl dicarbonate (Boc)₂O. nih.gov This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

A plausible synthetic sequence from a tropinone derivative is outlined below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Nortropinone | (Boc)₂O, Base | N-Boc-nortropinone |

| 2 | N-Boc-nortropinone | NH₃, NaBH(OAc)₃ | This compound |

This two-step process, starting from a commercially available or readily synthesized tropinone derivative, provides a reliable route to this compound. The stereochemical outcome of the reduction typically favors the formation of the endo isomer due to the steric hindrance of the bicyclic tropane skeleton, which directs the hydride attack from the less hindered exo face.

Generation of Chiral Intermediates for Stereocontrolled Synthesis

The development of stereocontrolled methods for the synthesis of chiral amines is a significant area of research, driven by the demand for enantiomerically pure pharmaceuticals. nih.gov For the synthesis of this compound, achieving high stereoselectivity is crucial when specific enantiomers are required for biological activity. This can be accomplished through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

One effective approach involves the use of chiral sulfinyl imines. nih.gov N-tert-butanesulfinyl imines, derived from the condensation of an aldehyde or ketone with tert-butanesulfinamide, have proven to be versatile intermediates for the asymmetric synthesis of amines. The addition of organometallic reagents to these chiral imines proceeds with high diastereoselectivity, and the subsequent removal of the sulfinyl group provides the desired chiral amine. nih.gov

Enzymatic routes also offer a powerful tool for the synthesis of chiral amines. nih.gov Enzymes such as amine dehydrogenases and transaminases can catalyze the stereoselective formation of C-N bonds, often with high enantiomeric excess. nih.gov Protein engineering has further expanded the substrate scope of these biocatalysts, making them applicable to a wider range of molecules. nih.gov

A representative stereocontrolled synthesis could involve the following key steps:

| Step | Strategy | Description |

| 1 | Chiral Auxiliary | Condensation of N-Boc-nortropinone with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to form a chiral imine intermediate. |

| 2 | Diastereoselective Reduction | Reduction of the chiral imine with a hydride reagent, where the stereochemistry of the auxiliary directs the hydride attack to one face of the C=N double bond. |

| 3 | Auxiliary Removal and Protection | Removal of the chiral auxiliary by hydrogenolysis and subsequent protection of the resulting primary amine with a Boc group. |

Alternatively, asymmetric catalytic methods, such as the use of chiral disulfonimide catalysts in three-component reactions of aldehydes, carbamates, and allyltrimethylsilane, have been developed for the synthesis of enantioenriched homoallylic amines and could potentially be adapted for the synthesis of chiral tropane derivatives. nih.gov

The choice of synthetic strategy will depend on various factors, including the desired stereochemistry, the scale of the synthesis, and the availability of starting materials and reagents. Both the classical approach from tropinone derivatives and the more modern stereocontrolled methods provide viable pathways to the important synthetic intermediate, this compound.

Stereochemical Aspects and Isomerism of Tropane Derived Amines

Endo versus Exo Isomerism in 3-Aminotropanes and its Implications for N-Boc-endo-3-aminotropane

The tropane (B1204802) skeleton contains a six-membered piperidine (B6355638) ring in a chair-like conformation and a five-membered pyrrolidine (B122466) ring. Substituents at the C-3 position can adopt one of two diastereomeric orientations, designated as endo or exo.

Endo Isomer : In the endo configuration, the substituent at C-3 is oriented equatorially with respect to the piperidine ring, pointing towards the five-membered ring side of the bicyclic system. This is also referred to as the 3α position, as seen in tropine. nih.gov

Exo Isomer : In the exo configuration, the substituent at C-3 is in an axial orientation, pointing away from the five-membered ring. This corresponds to the 3β position, as found in pseudotropine. nih.govnih.gov

The distinction between these isomers is crucial, as it significantly influences the molecule's shape, stability, and interaction with biological targets. The reduction of the precursor ketone, tropinone, is catalyzed by two distinct stereospecific enzymes in nature: tropinone reductase I (TR-I) yields the endo-alcohol (tropine), while tropinone reductase II (TR-II) produces the exo-alcohol (pseudotropine). nih.govnih.gov This biological specificity underscores the importance of the endo/exo isomerism.

For this compound, the "endo" designation explicitly defines the stereochemistry of the Boc-protected amino group at the C-3 position. This specific spatial arrangement is a key feature, making it a valuable reagent in the synthesis of more complex molecules, such as tropane-derived CCR5 receptor antagonists. protheragen.aiusbio.net The endo orientation dictates the trajectory for further chemical modifications and is often essential for achieving the desired conformation for high-affinity binding to pharmacological targets.

Table 1: Comparison of Endo and Exo Isomerism in 3-Substituted Tropanes

| Feature | Endo Isomer | Exo Isomer |

|---|---|---|

| Position | 3α | 3β |

| Orientation | Equatorial (relative to piperidine ring) | Axial (relative to piperidine ring) |

| Direction | Points toward the C-6/C-7 bridge | Points away from the C-6/C-7 bridge |

| Example Precursor | Tropine | Pseudotropine |

| Stability | Generally more thermodynamically stable | Generally less thermodynamically stable |

Diastereoselective and Enantioselective Synthesis of Tropane Scaffolds

The construction of the 8-azabicyclo[3.2.1]octane core with precise stereochemical control is a significant focus of synthetic organic chemistry. rsc.org Numerous strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

One powerful approach involves cycloaddition reactions. For instance, a microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade using cyclopropanated pyrroles can produce tropane scaffolds in a highly diastereoselective and enantioselective manner. nih.govnih.gov Similarly, an organocatalyzed asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines has been reported to afford tropane derivatives with excellent control over regio-, diastereo-, and enantioselectivity. researchgate.netau.dk

Another widely used strategy is the desymmetrization of achiral tropinone derivatives. The use of chiral lithium amides can promote the enantioselective deprotonation of the α-position to the carbonyl group, generating an enantioenriched enolate intermediate. ehu.es This intermediate can then be quenched with various electrophiles to produce a range of chiral tropane derivatives. ehu.esacs.org This method has been successfully applied to the enantioselective synthesis of several tropane alkaloids. ehu.es

Table 2: Selected Methods for Stereoselective Tropane Synthesis

| Method | Type of Selectivity | Key Features |

|---|---|---|

| [3+2] Cycloaddition Cascade | Diastereoselective, Enantioselective | Uses cyclopropanated pyrroles and furans; microwave-assisted. nih.govnih.gov |

| Organocatalytic [5+2] Cycloaddition | Diastereoselective, Enantioselective | Involves 3-oxidopyridinium betaines and dienamines; provides excellent stereocontrol. researchgate.netau.dk |

| Desymmetrization of Tropinone | Enantioselective | Employs chiral lithium amides for asymmetric deprotonation to form a chiral enolate. ehu.es |

| Rhodium-Catalyzed Cyclopropanation | Diastereoselective, Enantioselective | Utilizes donor/acceptor carbenes for the synthesis of azaspiro[n.2]alkanes, including tropane derivatives. acs.org |

Control and Determination of Stereochemistry in this compound Synthesis

The synthesis of this compound requires careful control over the stereochemistry at the C-3 position. A common synthetic route involves the reduction of tropinone oxime. The choice of reducing agent is critical for achieving the desired endo selectivity. Catalytic hydrogenation of tropinone oxime, for example, typically yields the endo-amine as the major product due to the catalyst coordinating to the less sterically hindered exo face of the molecule. Subsequent protection of the resulting endo-amine with di-tert-butyl dicarbonate (Boc₂O) yields this compound without affecting the established stereocenter.

Confirming the stereochemistry of the product is essential. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

¹H NMR Spectroscopy : The distinction between endo and exo isomers is readily achievable by analyzing the coupling constants and chemical shift of the proton at C-3 (H3). In the endo isomer, the H3 proton is in an axial position and typically exhibits large axial-axial couplings to the protons on C-2 and C-4. In contrast, the H3 proton of the exo isomer is equatorial and shows smaller equatorial-axial and equatorial-equatorial couplings.

X-ray Crystallography : For unambiguous structural elucidation, single-crystal X-ray diffraction provides definitive proof of the relative and absolute stereochemistry of a compound. nih.gov

Optical Methods : For chiral tropane alkaloids, specific rotation [α] can be used to determine the absolute configuration. nih.gov However, this compound is a meso compound and thus optically inactive.

Chiral Derivatizing Agents : Reagents like α-methoxy-α-trifluoromethylphenylacetate (MTPA, or Mosher's reagent) are commonly used to determine the absolute stereochemistry of chiral alcohols in disubstituted tropanes by analyzing the NMR spectra of the resulting diastereomeric esters. nih.gov

Table 3: Analytical Methods for Stereochemical Determination of 3-Substituted Tropanes

| Technique | Key Parameter(s) | Application |

|---|---|---|

| ¹H NMR Spectroscopy | Coupling constants (J-values) of C-3 proton | Distinguishes between endo (axial H3) and exo (equatorial H3) diastereomers. |

| ¹³C NMR Spectroscopy | Chemical shifts of ring carbons | Carbon chemical shifts are sensitive to the stereochemical environment. |

| X-ray Crystallography | 3D molecular structure | Provides absolute and unambiguous determination of stereochemistry in the solid state. nih.gov |

| Specific Optical Rotation | Sign and magnitude of rotation ([α]) | Determines absolute configuration of chiral enantiomers. nih.gov |

Chemical Reactivity and Derivatization of N Boc Endo 3 Aminotropane

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group of N-Boc-endo-3-aminotropane is a potent nucleophile, capable of displacing leaving groups from electrophilic carbon centers in SN2 reactions. A primary example of this reactivity is the N-alkylation with alkyl halides. biosynth.com This reaction proceeds through the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion.

However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine. This process can continue to yield a quaternary ammonium salt, particularly with reactive alkylating agents like methyl iodide. masterorganicchemistry.com

| Reactant | Product(s) | Conditions | Remarks |

| Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Base (optional), Solvent (e.g., THF, DMF) | Reaction is often difficult to control, leading to a mixture of products. The product amine is typically more nucleophilic than the starting amine. |

This table is based on the general reactivity of primary amines and may not reflect all possible outcomes.

Due to the difficulty in controlling selectivity, alternative methods such as reductive amination are often preferred for the synthesis of mono-alkylated secondary amines. masterorganicchemistry.com

Addition Reactions for Functional Group Introduction

Addition reactions provide another major pathway for the derivatization of this compound, allowing for the introduction of diverse functional groups.

Reductive Amination: One of the most effective methods for forming secondary and tertiary amines from primary amines is reductive amination. masterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of this compound with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine. nih.govyoutube.com Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.comnih.gov This method effectively avoids the over-alkylation problems associated with direct nucleophilic substitution. masterorganicchemistry.comnih.gov

Michael Addition: The amino group can also act as a nucleophile in conjugate addition reactions, known as Michael additions, with α,β-unsaturated carbonyl compounds. nih.gov In this reaction, the amine adds to the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond and a β-amino carbonyl compound. This reaction expands the range of substituents that can be introduced at the 3-position of the tropane (B1204802) ring.

| Reaction Type | Electrophile | Intermediate | Product |

| Reductive Amination | Aldehyde (RCHO) or Ketone (RCOR') | Imine / Iminium ion | Secondary or Tertiary Amine |

| Michael Addition | α,β-Unsaturated Carbonyl | Enolate | β-Amino Carbonyl Compound |

This table illustrates common addition reactions for primary amines.

Formation of Functionalized Derivatives of this compound

The primary amine of this compound serves as a handle for the synthesis of a variety of important functional groups, particularly sulfonamides and amides, which are prevalent in medicinal chemistry. The compound is a key reagent in the synthesis of tropane-derived CCR5 receptor antagonists, which have applications as anti-HIV agents. nih.govnih.govprotheragen.aiusbio.net

Sulfonamides: The reaction of this compound with sulfonyl chlorides (R-SO₂Cl) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) readily affords the corresponding sulfonamides. biosynth.com This transformation, known as sulfonylation, is a robust and widely used method for preparing this important class of compounds. The base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.

Carboxylic Acid Derivatives (Amides): Amide bond formation is a cornerstone of organic synthesis. This compound can be converted into a wide array of amides through several methods:

Reaction with Acyl Chlorides: The most straightforward method involves reacting the amine with an acyl chloride (R-COCl). biosynth.com Similar to sulfonylation, a base is necessary to scavenge the HCl byproduct. Care must be taken as the Boc-protecting group can be sensitive to strongly acidic conditions. derpharmachemica.comreddit.com

Reaction with Carboxylic Anhydrides: Carboxylic anhydrides are also effective acylating agents for forming amides.

Coupling with Carboxylic Acids: Direct condensation with a carboxylic acid can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or reagents like titanium tetrachloride (TiCl₄). researchgate.netnih.govkhanacademy.org

| Derivative | Reagent | General Conditions |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine, Et₃N), Aprotic Solvent |

| Amide | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et₃N), Aprotic Solvent |

| Amide | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, TiCl₄), Solvent |

This table summarizes common methods for synthesizing sulfonamide and amide derivatives from a primary amine.

While the amino group itself does not directly form ethers or thioethers under standard conditions, these functionalities can be incorporated into the tropane scaffold using a related precursor, N-Boc-endo-3-hydroxytropane, or its corresponding thiol analogue.

Ether Formation: Ethers can be synthesized from N-Boc-endo-3-hydroxytropane via several established methods:

Williamson Ether Synthesis: This classic method involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, another alcohol acting as the nucleophile after deprotonation, or more commonly, a phenol) under mild, stereoinvertive conditions using triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD). beilstein-journals.org

Thioether Formation: Thioethers (sulfides) are typically prepared from the corresponding thiol precursor. The N-Boc-endo-3-thiotropane can be reacted with an alkyl halide, often in the presence of a mild base to generate the more nucleophilic thiolate anion. This SN2 displacement reaction is an efficient method for constructing carbon-sulfur bonds. beilstein-journals.org

| Derivative | Precursor | Reagent(s) | General Method |

| Ether (R-O-Tropane) | N-Boc-endo-3-hydroxytropane | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Williamson Ether Synthesis |

| Thioether (R-S-Tropane) | N-Boc-endo-3-thiotropane | Base, Alkyl Halide (R-X) | SN2 Displacement |

This table outlines synthetic routes to ether and thioether derivatives from related tropane precursors.

N Boc Endo 3 Aminotropane As a Core Building Block in Complex Molecule Synthesis

Utilization in the Construction of Bicyclic and Polycyclic Chemical Systems

The inherent bicyclic nature of the N-Boc-endo-3-aminotropane scaffold makes it a foundational unit for the synthesis of more elaborate polycyclic systems. While the direct use of this compound in cycloaddition or annulation reactions to build additional rings is not extensively documented, its structure lends itself to such transformations. Synthetic chemists can envision strategies where the existing functional groups—the secondary amine within the bridgehead (after deprotection) and the C3-endo primary amine—serve as anchor points for constructing new rings.

For instance, the primary amine at the C3 position could be transformed into a reactive group capable of participating in intramolecular reactions. A hypothetical reaction sequence could involve acylating the amine with a substrate containing a dienophile, followed by an intramolecular Diels-Alder reaction with a diene introduced elsewhere on the scaffold, leading to a new polycyclic framework. Similarly, ring-closing metathesis or transition-metal-catalyzed cyclizations could be employed by appending appropriate reactive tethers to the amino group, thereby fusing new carbocyclic or heterocyclic rings onto the tropane (B1204802) core.

The development of such strategies would grant access to novel, complex molecular architectures that are challenging to synthesize through other means, leveraging the stereochemically defined tropane skeleton as a template.

Role in the Elaboration of Tropane-Based Scaffolds for Chemical Diversity

The primary amino group at the C3-endo position is the key to the utility of this compound in creating diverse chemical libraries. This nucleophilic site is readily functionalized through a wide array of well-established chemical reactions, allowing for the systematic introduction of various substituents and functional groups. This derivatization is crucial for structure-activity relationship (SAR) studies in drug discovery, where modifications at this position can significantly influence a compound's biological activity.

The reactivity of the amino group enables a multitude of synthetic elaborations. biosynth.com It can undergo nucleophilic substitution and addition reactions, serving as a handle to attach a wide range of molecular fragments. biosynth.com This versatility allows for the generation of large libraries of tropane analogs from a single, common intermediate.

The following table summarizes key transformations used to elaborate the this compound scaffold:

| Reaction Type | Reagent Class | Resulting Functional Group |

| N-Alkylation | Alkyl halides | Secondary or Tertiary Amine |

| Reductive Amination | Aldehydes or Ketones | Secondary or Tertiary Amine |

| N-Acylation | Acid chlorides or Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Urea Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

These reactions are typically high-yielding and can be performed under mild conditions, making them suitable for parallel synthesis and the creation of compound libraries for high-throughput screening. For example, the synthesis of tropane-derived antagonists for the CCR5 receptor has utilized such derivatization strategies to explore the chemical space around the tropane core.

Convergent Synthesis Strategies Incorporating this compound

This compound is an ideal building block for convergent synthetic strategies due to its pre-formed, stereochemically defined bicyclic structure. In such a strategy, the aminotropane fragment constitutes one of the major building blocks, which is coupled late-stage with another complex, independently synthesized fragment.

A conceptual convergent synthesis could involve:

Fragment A Synthesis : The elaboration of this compound through functionalization of its primary amine to install a reactive handle suitable for coupling (e.g., a terminal alkyne, an azide, a boronic acid, or a halide).

Fragment B Synthesis : The independent synthesis of a second advanced intermediate containing a complementary reactive group.

Fragment Coupling : The union of Fragment A and Fragment B using a robust and high-yielding coupling reaction, such as a Sonogashira coupling, a Suzuki coupling, or a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

This approach rapidly generates significant molecular complexity by joining two advanced intermediates. The stability of the tropane core and the selective reactivity of the C3-amino group (versus the Boc-protected bridgehead nitrogen) allow for precise chemical manipulations, making this compound a valuable component in the strategic assembly of complex target molecules like novel pharmaceuticals or natural products.

Applications of N Boc Endo 3 Aminotropane in Medicinal Chemistry and Drug Discovery

N-Boc-endo-3-aminotropane serves as a critical building block in the synthesis of complex molecules designed for therapeutic applications. Its rigid bicyclic tropane (B1204802) core provides a well-defined three-dimensional structure that is instrumental in the development of targeted receptor ligands and conformationally restricted drug candidates.

Analytical and Characterization Methodologies in N Boc Endo 3 Aminotropane Research

Spectroscopic Techniques for Structural Elucidation of N-Boc-endo-3-aminotropane and its Derivatives

Spectroscopic methods are indispensable for the primary structural confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the complex bicyclic structure of the tropane (B1204802) skeleton. In ¹H NMR, the chemical shifts and coupling patterns of the protons are characteristic of their specific environment. For instance, the protons on the carbons adjacent to the nitrogen atom (C-1 and C-5) typically appear as broad multiplets in the range of 4.0-4.2 ppm due to the influence of the Boc protecting group. The proton on the carbon bearing the amino group (C-3) in the endo configuration also shows a characteristic signal. The bulky tert-butyl group of the Boc protecting group gives a prominent singlet peak around 1.4-1.5 ppm.

| Technique | Assignment | Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H NMR | CH-N(Boc) (C1-H, C5-H) | ~4.0 - 4.2 | Broad multiplet |

| CH-NH₂ (C3-H) | ~3.25 | Triplet | |

| Tropane Ring CH, CH₂ | ~1.6 - 2.2 | Complex multiplets | |

| -C(CH₃)₃ | ~1.46 | Singlet (9H) | |

| ¹³C NMR | C=O (Boc) | ~154.9 | Carbonyl carbon |

| -C(CH₃)₃ (Boc) | ~79.1 | Quaternary carbon | |

| Tropane Ring CH, CH₂ | ~25 - 60 | Multiple signals | |

| -C(CH₃)₃ (Boc) | ~28.5 | Methyl carbons |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands that confirm its structure. A strong absorption band around 1700-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate (B1207046) group (Boc). The N-H stretching vibrations of the primary amine group typically appear in the region of 3400-3300 cm⁻¹. C-H stretching vibrations from the tropane ring and the tert-butyl group are observed around 3000-2850 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₂H₂₂N₂O₂), the expected monoisotopic mass is approximately 226.17 g/mol . In techniques like Electrospray Ionization (ESI), the molecule is often observed as its protonated form [M+H]⁺ at m/z 227.18. A common fragmentation pattern involves the loss of the tert-butyl group or the entire Boc group.

Chromatographic Methods for Purity and Isomeric Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical and isomeric purity of this compound. The primary challenge in its analysis is often the separation of the desired endo isomer from the corresponding exo diastereomer, which may be present as an impurity from the synthesis.

Reversed-Phase HPLC: This is the most common HPLC mode for purity assessment of organic molecules. A nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A well-developed HPLC method can effectively separate this compound from starting materials, by-products, and its exo diastereomer. The purity is determined by integrating the area of the main peak relative to the total area of all peaks detected, commonly by a UV detector.

The separation of the endo and exo diastereomers is possible because they have different three-dimensional structures, leading to different interactions with the stationary phase and thus different retention times.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Typical Retention Time (endo) | Variable, depends on exact gradient |

| Typical Retention Time (exo) | Separated from endo isomer |

Crystallographic Studies of Tropane Derivatives for Conformational Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise spatial arrangement of its atoms, including bond lengths, bond angles, and torsion angles.

For tropane derivatives like this compound, crystallographic studies are invaluable for unambiguous conformational analysis. The 8-azabicyclo[3.2.1]octane skeleton is known to adopt a conformation where the six-membered piperidine (B6355638) ring is in a stable chair form and the five-membered pyrrolidine (B122466) ring is in an envelope conformation.

A crystallographic study of an N-Boc protected tropane derivative would reveal several key features:

Ring Conformation: It would confirm the chair conformation of the piperidine ring, which is the energetically preferred arrangement.

Substituent Orientation: The study would unequivocally establish the endo orientation of the amino group at the C-3 position, showing it pointing towards the ethylene (B1197577) bridge (C-6 and C-7).

While a specific crystal structure for this compound is not widely published, analysis of closely related tropane alkaloids provides a strong basis for its expected conformation. These studies consistently show the rigidity of the bicyclic core and the well-defined chair conformation of the piperidine moiety, which dictates the spatial relationship of its substituents. nih.govsemanticscholar.org

Future Research Directions and Emerging Paradigms in N Boc Endo 3 Aminotropane Chemistry

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Traditional methods for introducing the tert-butyloxycarbonyl (Boc) protecting group often rely on organic solvents and catalysts that pose environmental concerns. To address this, researchers are exploring solvent-free conditions and the use of recyclable, heterogeneous catalysts. For instance, methodologies utilizing catalysts like malic acid or picric acid under solvent-free conditions have shown promise for the N-Boc protection of a variety of amines. eurekaselect.comresearchgate.net Furthermore, catalyst-free approaches for N-tert-butyloxycarbonylation in water or water-acetone mixtures are being investigated, which significantly reduce the environmental impact by eliminating the need for hazardous organic solvents and catalysts. nih.govorganic-chemistry.org These methods offer high chemoselectivity and yield, presenting a sustainable alternative for the synthesis of N-Boc-endo-3-aminotropane. nih.govorganic-chemistry.org

The development of these green synthetic routes is not only environmentally conscious but also economically advantageous, offering simplified purification processes and the potential for catalyst recycling.

Exploration of New Therapeutic Applications for this compound Derivatives

This compound serves as a crucial building block for a diverse range of biologically active molecules. A primary area of therapeutic interest lies in the development of CCR5 receptor antagonists. This compound is a key reagent in the synthesis of tropane-derived compounds that have demonstrated potent anti-HIV-1 activities by blocking the CCR5 co-receptor, a critical pathway for viral entry into host cells. protheragen.ainih.govchemicalbook.com Structure-based design has led to the development of novel tropane (B1204802) derivatives with broad-spectrum anti-HIV-1 activity and improved oral bioavailability compared to existing drugs like Maraviroc. nih.gov

Beyond its application in HIV therapeutics, the tropane scaffold is being investigated for a variety of other diseases. Research into libraries of diverse tropane-related scaffolds has identified compounds with potential as inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer. nih.gov The same library also revealed compounds with weak activity against the malaria parasite, Plasmodium falciparum, suggesting a potential avenue for antimalarial drug discovery. nih.gov The broader class of tropane alkaloids and related heterocyclic compounds are also being explored for their potential antiviral and neuroprotective properties, opening up further avenues for the application of this compound derivatives in treating a range of human diseases. nih.govmdpi.com

Computational Chemistry and Rational Design in Tropane Scaffold Modification

Computational chemistry and rational drug design are becoming indispensable tools in optimizing the therapeutic potential of this compound derivatives. These in silico approaches allow for the prediction of molecular interactions and biological activity, guiding the synthesis of more potent and selective drug candidates.

Molecular docking studies are employed to simulate the binding of this compound-based ligands to their target proteins, such as the CCR5 receptor. nih.gov This provides valuable insights into the key interactions that govern binding affinity and selectivity, enabling the rational design of new derivatives with improved pharmacological profiles. For example, by understanding the binding mode of existing CCR5 antagonists, researchers can design novel tropane derivatives with enhanced interactions, potentially leading to increased potency and a better resistance profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of novel, unsynthesized molecules. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted therapeutic potential. Such computational approaches have been successfully applied to other heterocyclic scaffolds to design potent inhibitors for various biological targets, and their application to the this compound scaffold holds significant promise. nih.govrsc.org

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To meet the potential demand for this compound and its derivatives in pharmaceutical development, scalable and efficient manufacturing processes are essential. The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in this direction.

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. nih.govnih.gov Specifically, the N-Boc deprotection step, a common transformation in the synthesis of tropane derivatives, has been successfully demonstrated in continuous flow systems under high-temperature conditions without the need for acid catalysts. nih.govresearchgate.net This approach not only accelerates the reaction but also simplifies purification and reduces waste. The application of continuous flow technology to the synthesis of this compound itself is a key area for future research, promising a more streamlined and scalable production process. researchgate.net

Furthermore, automated synthesis platforms are being utilized to accelerate the discovery and optimization of new therapeutic agents based on the tropane scaffold. These systems can rapidly generate large libraries of related compounds by systematically varying the substituents on the this compound core. researchgate.netdrugtargetreview.comvapourtec.com This high-throughput approach allows for the efficient exploration of chemical space and the rapid identification of structure-activity relationships, significantly speeding up the drug discovery process. drugtargetreview.com The combination of rational design, automated synthesis, and high-throughput screening is a powerful strategy for developing the next generation of therapeutics derived from this compound.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-Boc-endo-3-aminotropane, and how can side reactions be minimized?

Answer:

this compound is typically synthesized via Boc protection of the amine group in the tropane scaffold. Key steps include:

- Amine Protection : Use of di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) at 0–25°C to avoid over-reaction .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical to isolate the Boc-protected product from unreacted starting materials or diastereomers .

- Side Reaction Mitigation : Control reaction pH (pH 8–9) to prevent Boc-group cleavage or racemization. Monitoring via TLC or HPLC ensures reaction progress .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm regioselective Boc protection and tropane ring conformation. Key signals include tert-butyl carbons (~27–30 ppm) and the amine proton absence .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area-under-curve). Impurities often arise from incomplete protection or hydrolysis .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNO: 229.1547) .

Advanced: How can researchers address contradictions in stereochemical assignments of this compound derivatives?

Answer:

Discrepancies in stereochemistry often arise from ambiguous NOE (Nuclear Overhauser Effect) data or crystallographic disorder. Strategies include:

- X-ray Crystallography : Definitive assignment via single-crystal analysis (e.g., confirming endo vs. exo amine positioning) .

- Dynamic NMR : Detect restricted rotation in tropane derivatives by variable-temperature H NMR to resolve conformational isomers .

- Comparative Analysis : Cross-validate with known analogs (e.g., 1-N-Boc-3-aminopiperidine, CAS 184637-48-7) to identify consistent spectral patterns .

Advanced: What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature conditions?

Answer:

- pH Stability Studies : Use buffered solutions (pH 2–12) with LC-MS monitoring to detect Boc deprotection (e.g., tert-butyl group loss at pH <3 or >10) .

- Thermal Degradation : Thermogravimetric analysis (TGA) and accelerated stability testing (40–60°C) identify decomposition thresholds. Protect light-sensitive samples to avoid photolytic side reactions .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Advanced: How can reaction mechanisms for Boc deprotection in this compound be validated experimentally?

Answer:

- Acidolysis Monitoring : Use HCl/dioxane or TFA in DCM, tracking intermediates via in-situ FTIR (disappearance of Boc carbonyl peak at ~1750 cm) .

- Isotopic Labeling : Introduce O in the Boc carbonyl to trace carboxylate formation during hydrolysis via MS .

- Computational Chemistry : Compare DFT-calculated transition states with experimental kinetic data (e.g., activation energy from DSC) .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

- Storage Conditions : Store at –20°C under inert gas (argon) in sealed, light-resistant vials. Desiccate to avoid hydrolysis .

- Handling Protocols : Use anhydrous solvents (e.g., DMF, DCM) during reactions. Avoid prolonged exposure to amines or strong bases to prevent nucleophilic cleavage .

Advanced: What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

Answer:

- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids for kinetic resolution .

- Crystallization-Induced Diastereomer Resolution : Use chiral acids (e.g., L-tartaric acid) to form diastereomeric salts, separable via recrystallization .

- HPLC Chiral Columns : Analyze enantiomeric excess (ee) using Chiralpak AD-H or OD-H columns (n-hexane/IPA mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.